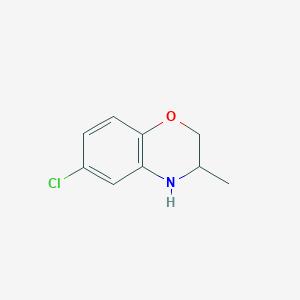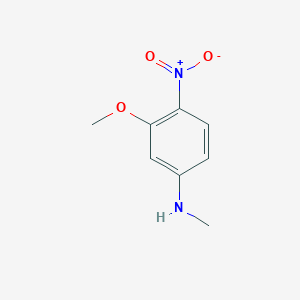![molecular formula C8H8N2O B1359158 (1H-ピロロ[2,3-b]ピリジン-5-イル)メタノール CAS No. 849067-97-6](/img/structure/B1359158.png)
(1H-ピロロ[2,3-b]ピリジン-5-イル)メタノール
概要
説明
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a pyrrolo[2,3-b]pyridine core with a methanol group attached at the 5-position. Its structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.
科学的研究の応用
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials
作用機序
- FGFRs are transmembrane receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
- This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which regulate cell growth and survival .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化学分析
Biochemical Properties
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions are crucial as they can modulate signal transduction pathways involved in cell proliferation, differentiation, and survival.
Cellular Effects
The effects of (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol on various cell types and cellular processes are profound. In breast cancer 4T1 cells, this compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-cancer agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival .
Molecular Mechanism
At the molecular level, (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol exerts its effects through binding interactions with FGFRs. Upon binding to these receptors, it inhibits their autophosphorylation, thereby blocking downstream signaling pathways . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s low molecular weight also contributes to its effectiveness as a lead compound for further optimization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol have been observed over time. The compound demonstrates stability and maintains its inhibitory activity against FGFRs over extended periods .
Dosage Effects in Animal Models
The effects of (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as weight loss and mild hepatotoxicity, have been observed . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it essential to understand these pathways for effective drug development .
Transport and Distribution
Within cells and tissues, (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, affecting its therapeutic potential . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol plays a vital role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other biomolecules . Post-translational modifications and targeting signals may direct it to specific cellular compartments, enhancing its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of (1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency .
化学反応の分析
Types of Reactions
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives, which can be further utilized in different applications .
類似化合物との比較
Similar Compounds
- 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid
- 1H-Pyrrolo[2,3-b]pyridin-5-ylboronic acid
- 1H-Pyrrolo[2,3-b]pyridin-5-ol
Uniqueness
(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol is unique due to its methanol group, which allows for specific chemical modifications and interactions that are not possible with other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-3-7-1-2-9-8(7)10-4-6/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECHZAPQJASYJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628564 | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849067-97-6 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849067-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
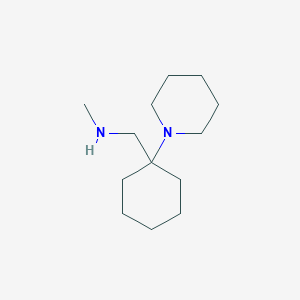
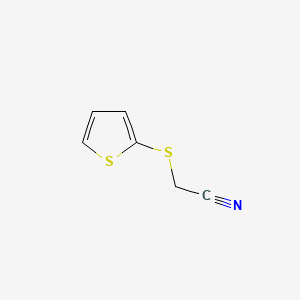
![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)
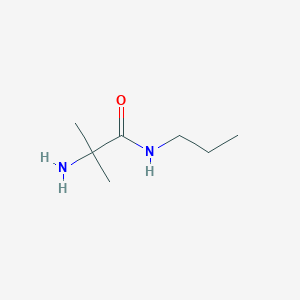
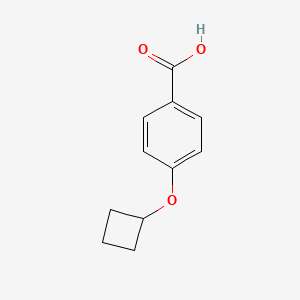
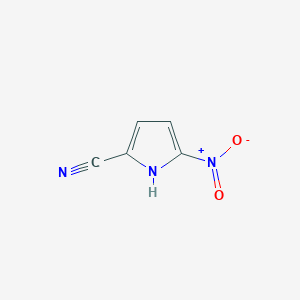
![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)
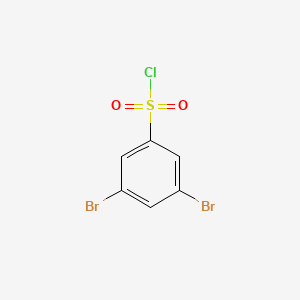
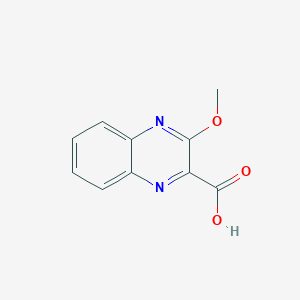
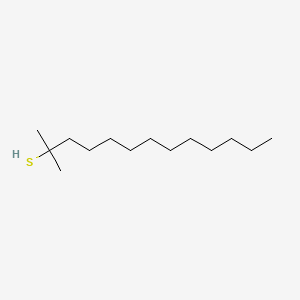
![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
